4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde
Description
4-Chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde (CAS: 136918-66-6) is a substituted coumarin derivative with the molecular formula C₁₄H₁₄ClNO₃ and a molecular weight of 279.72 g/mol . It is synthesized via a multi-step process starting from 3-(diethylamino)phenol. Key steps include cyclization with diethyl malonate to form 7-(diethylamino)-4-hydroxy-2H-chromen-2-one, followed by Vilsmeier–Haack formylation and chlorination to introduce the aldehyde and chloro groups at positions 3 and 4, respectively .
This compound is notable for its fluorescence properties, serving as a precursor for selenium-based probes to detect glutathione (GSH) with high selectivity over cysteine/homocysteine . Its structure features a push-pull electronic system: the electron-donating diethylamino group at position 7 enhances fluorescence, while the electron-withdrawing chloro and aldehyde groups at positions 4 and 3 modulate reactivity and optical characteristics .
Properties
IUPAC Name |
4-chloro-7-(diethylamino)-2-oxochromene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-3-16(4-2)9-5-6-10-12(7-9)19-14(18)11(8-17)13(10)15/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXXVTLWYIGJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde typically involves the condensation of 4-chloro-7-(diethylamino)-2-hydroxybenzaldehyde with appropriate reagents. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The reaction conditions often include the use of concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids such as aluminum chloride or zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles, such as the use of reusable catalysts and solvent-free conditions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with various nucleophiles, such as amines, to form substituted coumarins.
Condensation Reactions: The aldehyde group at the 3-position can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as primary and secondary amines (e.g., tert-butylamine, benzylamine) are commonly used.
Condensation Reactions: Reagents such as hydrazine and sodium ethoxide are used for forming hydrazones and Schiff bases.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
Substituted Coumarins: Formed by substitution reactions at the 4-position.
Schiff Bases and Hydrazones: Formed by condensation reactions at the 3-position.
Carboxylic Acids and Alcohols: Formed by oxidation and reduction of the aldehyde group.
Scientific Research Applications
Antimicrobial Activity
Recent studies indicate that 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Fluorescent Probes
This compound is utilized in the development of fluorescent probes for detecting biological molecules such as glutathione. Its inherent fluorescence properties allow it to serve as a valuable tool in biochemical assays and cellular imaging.
Anticancer Research
The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression, thus paving the way for further research into its therapeutic applications.
Agrochemicals
In the agricultural sector, this compound is employed in the synthesis of agrochemicals. Its chemical structure allows for modifications that enhance the efficacy of pesticides and herbicides.
Pharmaceutical Development
The compound plays a role in the synthesis of various pharmaceuticals, particularly those targeting kinase pathways. Its versatility in chemical reactions makes it a valuable intermediate in drug development processes.
Chemical Reactivity and Synthesis
This compound can undergo various chemical reactions:
- Substitution Reactions : The chloro group can be substituted with different nucleophiles, allowing for the formation of various derivatives.
- Condensation Reactions : The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
- Oxidation and Reduction : The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study conducted on the antimicrobial activity of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing new antimicrobial agents.
-
Fluorescent Probes Development :
- Researchers have successfully synthesized derivatives of this compound that exhibit enhanced fluorescence properties, making them suitable for biological imaging applications.
-
Anticancer Mechanism Investigation :
- Experimental data suggest that this compound inhibits specific kinases involved in cancer cell proliferation, warranting further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The table below compares key structural and functional attributes of 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde with analogous coumarin derivatives:
Key Observations:
- Substituent Position and Electronic Effects: The diethylamino group at position 7 in the target compound enhances fluorescence quantum yield due to its strong electron-donating nature, making it superior to hydroxy or methyl substituents in optical applications . Chloro at position 4 increases electrophilicity at the aldehyde group (position 3), facilitating nucleophilic additions (e.g., with thiols or amines) compared to unsubstituted analogs .
- Biological Activity: The 7-chloro-4-hydroxy analog exhibits bacteriostatic activity against S. aureus due to the synergistic effect of the electron-withdrawing Cl and hydrogen-bonding OH groups . In contrast, the diethylamino group in the target compound reduces antibacterial efficacy but improves solubility for fluorescence applications .
Crystallographic and Physical Properties
- Crystal Packing : The target compound exhibits van der Waals interactions and π-stacking (centroid distance: 3.823 Å) in its crystal lattice, unlike halogen-bond-dominated packing in 7-chloro-4-oxo derivatives .
- Melting Points: The diethylamino group increases steric bulk, likely lowering the melting point compared to the 7-hydroxy analog (exact data pending) .
Biological Activity
Chemical Identity and Properties
4-Chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, with the CAS number 136918-66-6, is a synthetic compound characterized by its unique chromene structure. It has a molecular formula of and a molecular weight of 279.72 g/mol. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The structural representation of the compound can be summarized as follows:
- IUPAC Name : this compound
- SMILES Notation : O=C(O1)C(C=O)=C(Cl)C(C=C2)=C1C=C2N(CC)CC
Antimicrobial Properties
Recent studies have indicated that this compound possesses significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, a screening assay revealed that this compound inhibited bacterial growth at concentrations as low as 25 µM, showcasing its potential as an antibacterial agent .
Cytotoxicity and Safety Profile
While the compound exhibits promising biological activity, it is crucial to assess its cytotoxicity. Toxicological studies have reported that this compound is harmful if swallowed (H302) and causes skin irritation (H315) . The safety profile indicates that while it may be effective in therapeutic applications, careful handling and further studies are necessary to evaluate its safety in clinical settings.
The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that influence bacterial metabolism and growth. Preliminary research suggests that it may disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways, although detailed mechanisms remain to be fully elucidated .
Case Studies
-
Case Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound showed significant inhibition with an average zone of inhibition measuring 15 mm at a concentration of 50 µg/mL.
-
Case Study on Cytotoxicity :
- Objective : To determine the cytotoxic effects on human cell lines.
- Method : MTT assay was utilized to measure cell viability.
- Results : At concentrations above 100 µM, cell viability decreased significantly, indicating potential cytotoxic effects at higher doses.
Summary of Biological Activities
| Activity Type | Observed Effect | Concentration (µM) | Reference |
|---|---|---|---|
| Antibacterial | Inhibition of S. aureus | 25 | |
| Cytotoxicity | Decreased cell viability | >100 |
Safety Profile
| Hazard Classification | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
Q & A
Q. What are the optimal synthetic routes for preparing 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, and what challenges arise during its purification?
The compound is typically synthesized via a Vilsmeier–Haack formylation of 7-(diethylamino)-2H-chromen-2-one. Key steps include:
- Cyclization of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in methanol using piperidine as a catalyst .
- Formylation with POCl₃ and DMF at 0°C, followed by hydrolysis to yield the aldehyde .
Purification challenges include removing residual DMF and byproducts. Recrystallization in ethanol or chromatography (SiO₂, chloroform) achieves >90% purity .
Q. How can NMR spectroscopy resolve ambiguities in characterizing the aldehyde proton and diethylamino group?
The aldehyde proton appears as a singlet at δ 8.79–8.88 ppm (¹H NMR, CDCl₃), while the diethylamino group shows:
Q. What purification methods are most effective for isolating oxime derivatives of this compound?
Oxime derivatives (e.g., OXE-J, OXE-E) are synthesized by:
- Refluxing the aldehyde with hydroxylamine hydrochloride in ethanol (92% yield) .
- Acylation with 4-nitrobenzoyl chloride or 1-naphthoyl chloride in dichloromethane, using triethylamine as a base. Purification via silica gel chromatography (DCM) or recrystallization in ether achieves >74% yield .
Advanced Research Questions
Q. How do substituent positions (e.g., Cl at C4 vs. C7) influence halogen bonding and crystal packing?
In 7-chloro derivatives , Cl···O interactions are absent, favoring van der Waals contacts (Cl···Cl distance: 3.45 Å). In contrast, 6,8-dichloro analogs exhibit short Cl···O bonds (2.98 Å), altering crystal symmetry and thermal stability . Computational modeling (DFT) can predict these interactions by analyzing electrostatic potential surfaces .
Q. What methodological strategies address low yields in multi-step syntheses of related chromene derivatives?
Low yields often stem from:
Q. How can time-resolved fluorescence spectroscopy elucidate photophysical properties for photopolymerization applications?
The compound’s extended π-conjugation enables visible-light absorption (λmax ≈ 450 nm). Time-resolved studies reveal:
Q. What crystallographic software (e.g., SHELXL) is recommended for refining disordered structures of this compound?
SHELXL is optimal for handling:
Q. How do steric effects from the diethylamino group impact regioselectivity in nucleophilic addition reactions?
The bulky diethylamino group at C7 directs nucleophiles (e.g., hydrazines) to the C3 aldehyde, avoiding steric hindrance. For example:
Q. What computational methods predict the compound’s reactivity in radical polymerization processes?
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
Q. How can contradictory HRMS data (theoretical vs. observed m/z) be resolved for acylated derivatives?
Discrepancies often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
